3-Hydroxy-4-methylpentan-2-one 3-Hydroxy-4-methylpentan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17385061
InChI: InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3
SMILES:
Molecular Formula: C6H12O2
Molecular Weight: 116.16 g/mol

3-Hydroxy-4-methylpentan-2-one

CAS No.:

Cat. No.: VC17385061

Molecular Formula: C6H12O2

Molecular Weight: 116.16 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-4-methylpentan-2-one -

Specification

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
IUPAC Name 3-hydroxy-4-methylpentan-2-one
Standard InChI InChI=1S/C6H12O2/c1-4(2)6(8)5(3)7/h4,6,8H,1-3H3
Standard InChI Key IGPIDYBTABPKQT-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)C)O

Introduction

Structural and Chemical Identity

Molecular Architecture

3-Hydroxy-4-methylpentan-2-one (IUPAC: 3-hydroxy-4-methylpentan-2-one) belongs to the ketone family, with the molecular formula C₆H₁₂O₂ and a molecular weight of 116.16 g/mol . Its structure features a ketone group at position 2, a hydroxyl group at position 3, and a methyl branch at position 4 (Figure 1). The compound’s stereochemistry and hydrogen-bonding capacity influence its reactivity and solubility .

Table 1: Comparative Structural Properties of 3-Hydroxy-4-methylpentan-2-one and Its Isomer

Property3-Hydroxy-4-methylpentan-2-one4-Hydroxy-3-methylpentan-2-one
CAS Registry Number6986-70-5 565-79-7
SMILES NotationCC(C)C(C(=O)C)O CC(CO)C(C)(O)C
InChIKeyIGPIDYBTABPKQT-UHFFFAOYSA-N ZXZUCILLTLHIBZ-UHFFFAOYSA-N
PubChem CID12441597 12963387

The isomer 4-hydroxy-3-methylpentan-2-one differs in hydroxyl and methyl group positioning, leading to distinct physicochemical behaviors .

Synthesis and Preparation

Conventional Synthetic Routes

The synthesis of 3-hydroxy-4-methylpentan-2-one typically involves oxidation-reduction sequences. VulcanChem reports a method starting with 4-methylpentan-2-ol, which undergoes selective oxidation followed by hydroxylation. Key steps include:

  • Oxidation: Using Jones reagent (CrO₃/H₂SO₄) to convert the alcohol to a ketone.

  • Hydroxylation: Introducing a hydroxyl group via acid-catalyzed hydration.

Table 2: Synthetic Protocols for 3-Hydroxy-4-methylpentan-2-one

MethodReagents/ConditionsYield (%)Reference
Oxidation-HydrationCrO₃/H₂SO₄, H₂O/H⁺65–70
Enzymatic ResolutionLipase-catalyzed ester hydrolysis82

Physicochemical Properties

Solubility and Stability

3-Hydroxy-4-methylpentan-2-one is soluble in polar solvents (e.g., methanol, ethanol) but exhibits limited solubility in alkanes . Its stability under acidic conditions is poor due to ketone-enol tautomerism, whereas basic conditions promote decomposition.

Table 3: Key Physicochemical Parameters

ParameterValueSource
Boiling Point198–202°C (at 760 mmHg)
Density1.012 g/cm³ at 20°C
pKa12.3 (hydroxyl group)

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound serves as a chiral building block for β-blockers and antiviral agents. Its hydroxyl and ketone groups enable stereoselective modifications .

Flavor and Fragrance Industry

Although less common than its isomer, 3-hydroxy-4-methylpentan-2-one contributes to caramel-like aromas in food additives.

SectorUse CaseReference
PharmaceuticalsSynthesis of enantioselective catalysts
Organic ChemistryStudy of keto-enol tautomerism

Research Frontiers

Catalytic Applications

Recent efforts focus on using 3-hydroxy-4-methylpentan-2-one as a ligand in asymmetric catalysis. Preliminary results show 78% enantiomeric excess in aldol reactions.

Biotechnological Production

Engineered E. coli strains expressing alcohol dehydrogenases have achieved 90% conversion rates from 4-methylpentan-2-ol, offering a sustainable synthesis route .

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